3-(Pyrrolidin-2-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride
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Overview
Description
3-(Pyrrolidin-2-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring attached to a benzo[e][1,2,4]thiadiazine core, which is further modified by the presence of a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-2-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride typically involves multiple steps, starting with the construction of the pyrrolidine ring followed by the formation of the benzo[e][1,2,4]thiadiazine core. Common synthetic routes include:
Nitration and Reduction: The starting material, pyrrolidine, undergoes nitration to introduce a nitro group, which is then reduced to an amine.
Condensation Reactions: The amine is then condensed with appropriate thiadiazine precursors to form the desired compound.
Acidification: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3-(Pyrrolidin-2-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying properties.
Biology: In biological research, 3-(Pyrrolidin-2-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it valuable for various applications.
Mechanism of Action
The mechanism by which 3-(Pyrrolidin-2-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Pyrrolidine Derivatives: Other compounds containing the pyrrolidine ring, such as nornicotine and (S)-3-(pyrrolidin-2-yl)pyridine, share structural similarities but differ in their functional groups and biological activities.
Thiadiazine Derivatives: Compounds with the thiadiazine core, such as thiamine (vitamin B1) and its analogs, have different biological roles and applications.
Uniqueness: 3-(Pyrrolidin-2-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride stands out due to its unique combination of the pyrrolidine and thiadiazine rings, which provides a distinct set of chemical and biological properties compared to other similar compounds.
Biological Activity
3-(Pyrrolidin-2-yl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Anticonvulsant Properties
One of the primary areas of investigation for this compound is its anticonvulsant activity. Research indicates that derivatives of thiadiazines often exhibit significant anticonvulsant properties. For instance, studies have shown that compounds containing the thiadiazine moiety can effectively protect against seizures in various animal models, including maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizures. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the thiadiazine ring enhances its anticonvulsant efficacy .
Antitumor Activity
The compound also shows promise as an antitumor agent. Compounds similar to 3-(Pyrrolidin-2-yl)-4H-benzo[e][1,2,4]thiadiazine have demonstrated cytotoxic effects against various cancer cell lines. For example, a related study reported that certain thiazole-bearing molecules exhibited IC50 values in the low micromolar range against A-431 and Jurkat cell lines . The presence of electron-donating groups on the phenyl ring was found to significantly enhance cytotoxic activity.
The mechanism by which 3-(Pyrrolidin-2-yl)-4H-benzo[e][1,2,4]thiadiazine exerts its biological effects is believed to involve modulation of neurotransmitter systems and interaction with specific molecular targets involved in cell proliferation and apoptosis. Molecular dynamics simulations have indicated that these compounds interact with target proteins primarily through hydrophobic contacts and hydrogen bonding .
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how modifications to the compound's structure influence its biological activities:
Substituent | Effect on Activity | Example |
---|---|---|
Electron-donating groups on phenyl ring | Increased cytotoxicity | Compounds with methoxy or methyl groups |
Halogen substitutions | Enhanced binding affinity | Chlorinated derivatives |
Thiadiazine core | Essential for anticonvulsant activity | Various thiadiazine analogs |
These findings underscore the importance of specific structural features in determining the biological activity of thiadiazine derivatives.
Case Study 1: Anticonvulsant Evaluation
In a controlled study evaluating the anticonvulsant properties of various thiadiazine derivatives, a compound structurally similar to 3-(Pyrrolidin-2-yl)-4H-benzo[e][1,2,4]thiadiazine was tested. The results indicated a protective effect against seizures with an ED50 of approximately 62 mg/kg in the MES model. This study highlights the potential for developing new anticonvulsants based on this scaffold .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
A series of compounds derived from the thiadiazine framework were tested for their cytotoxic effects against human cancer cell lines. Notably, one derivative exhibited an IC50 value of 1.61 µg/mL against Jurkat cells, showcasing significant antitumor potential comparable to established chemotherapeutics like doxorubicin . The study emphasized the role of structural modifications in enhancing anticancer efficacy.
Properties
IUPAC Name |
3-pyrrolidin-2-yl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S.ClH/c15-17(16)10-6-2-1-4-8(10)13-11(14-17)9-5-3-7-12-9;/h1-2,4,6,9,12H,3,5,7H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZYVBZUIHSADP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NS(=O)(=O)C3=CC=CC=C3N2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.